3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a propyl ester group attached to a phenyl ring substituted with a chlorophenyl methoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 3-(4-((4-chlorophenyl)methoxy)phenyl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester is unique due to the presence of the chlorophenyl methoxy group, which imparts distinct chemical properties and biological activities compared to other pyridinecarboxylic acids. This structural feature enhances its potential for specific applications in research and industry.
Properties
CAS No. |
83123-62-0 |
---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]propyl pyridine-3-carboxylate |
InChI |
InChI=1S/C22H20ClNO3/c23-20-9-5-18(6-10-20)16-27-21-11-7-17(8-12-21)3-2-14-26-22(25)19-4-1-13-24-15-19/h1,4-13,15H,2-3,14,16H2 |
InChI Key |
CZWXDBPALROUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.